molecular formula C18H20BrNO2 B8029203 Benzyl N-(4-bromophenyl)-N-butylcarbamate

Benzyl N-(4-bromophenyl)-N-butylcarbamate

Cat. No.: B8029203
M. Wt: 362.3 g/mol
InChI Key: KUFWIVYSFZLOKU-UHFFFAOYSA-N
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Description

Benzyl N-(4-bromophenyl)-N-butylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a 4-bromophenyl group, and a butyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(4-bromophenyl)-N-butylcarbamate typically involves the reaction of benzyl chloroformate with N-(4-bromophenyl)-N-butylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Benzyl chloroformate+N-(4-bromophenyl)-N-butylamineBenzyl N-(4-bromophenyl)-N-butylcarbamate+HCl\text{Benzyl chloroformate} + \text{N-(4-bromophenyl)-N-butylamine} \rightarrow \text{this compound} + \text{HCl} Benzyl chloroformate+N-(4-bromophenyl)-N-butylamine→Benzyl N-(4-bromophenyl)-N-butylcarbamate+HCl

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the bromine atom on the phenyl ring. Common nucleophiles include amines and thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Substitution: Products depend on the nucleophile used, such as thiol-substituted or amine-substituted derivatives.

    Hydrolysis: Benzyl alcohol and N-(4-bromophenyl)-N-butylamine.

    Oxidation and Reduction: Various oxidized or reduced forms depending on the specific reaction conditions.

Scientific Research Applications

Chemistry: Benzyl N-(4-bromophenyl)-N-butylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features allow for modifications that can lead to compounds with desirable biological activities, such as enzyme inhibition or receptor binding.

Industry: The compound finds applications in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer additives.

Mechanism of Action

The mechanism by which Benzyl N-(4-bromophenyl)-N-butylcarbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance binding affinity to certain molecular targets, while the carbamate moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    Benzyl N-phenyl-N-butylcarbamate: Lacks the bromine atom, which may result in different reactivity and biological activity.

    Benzyl N-(4-chlorophenyl)-N-butylcarbamate: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

    Benzyl N-(4-methylphenyl)-N-butylcarbamate: The presence of a methyl group instead of bromine alters its steric and electronic properties.

Uniqueness: Benzyl N-(4-bromophenyl)-N-butylcarbamate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

benzyl N-(4-bromophenyl)-N-butylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-2-3-13-20(17-11-9-16(19)10-12-17)18(21)22-14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFWIVYSFZLOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=C(C=C1)Br)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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